

Exploring the Interactome of 8-Chloroguanosine-Modified DNA: A Technical Guide

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Compound of Interest

Compound Name: 8-Chloroguanosine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a significant DNA lesion resulting from the reaction of hypochlorous acid (HOCl) with guanine.^{[1][2][3]} HOCl is produced endogenously by myeloperoxidase in neutrophils during inflammatory processes, linking chronic inflammation to carcinogenesis.^{[1][2]} The presence of 8-Cl-dG in DNA is promutagenic, primarily causing G to C transversion mutations, as it can be bypassed by various DNA polymerases with differing fidelity. Understanding the complete set of protein interactions (the interactome) with DNA containing this lesion is crucial for elucidating the cellular response to this type of damage and for developing potential therapeutic strategies.

This technical guide summarizes the known protein interactions with 8-Cl-dG-modified DNA, proposes a comprehensive strategy for identifying the complete interactome, provides detailed experimental protocols, and discusses the potential signaling pathways involved.

Known Protein Interactions with 8-Cl-dG DNA

The primary proteins known to directly interact with 8-Cl-dG within a DNA strand are DNA polymerases during the process of translesion synthesis (TLS). The fidelity of nucleotide incorporation opposite 8-Cl-dG varies among different polymerases.

DNA Polymerase Interactions and Miscoding Frequencies

Studies have investigated the efficiency and fidelity of nucleotide insertion opposite an 8-Cl-dG lesion by various human DNA polymerases. The results indicate that while some polymerases predominantly insert the correct nucleotide (dCMP), others exhibit significant misincorporation, leading to mutations.

| DNA Polymerase | Predominant Insertion | Miscoding Frequency/Specificity | Reference |
|---|-----------------------|--|-----------|
| Human DNA Polymerase β (pol β) | dCTP | dGTP incorporation is only 15-fold less efficient than dCTP. | |
| Human DNA Polymerase α (pol α) | dCMP | Exclusively incorporates dCMP. | |
| Human DNA Polymerase κ (pol κ) | dCMP | Promotes one-base deletion (6.4%), dGMP misincorporation (5.5%), dAMP misincorporation (3.7%), and dTMP misincorporation (3.5%). | |
| Human DNA Polymerase η (pol η) | dCMP | Readily bypasses the lesion with exclusive dCMP incorporation. | |

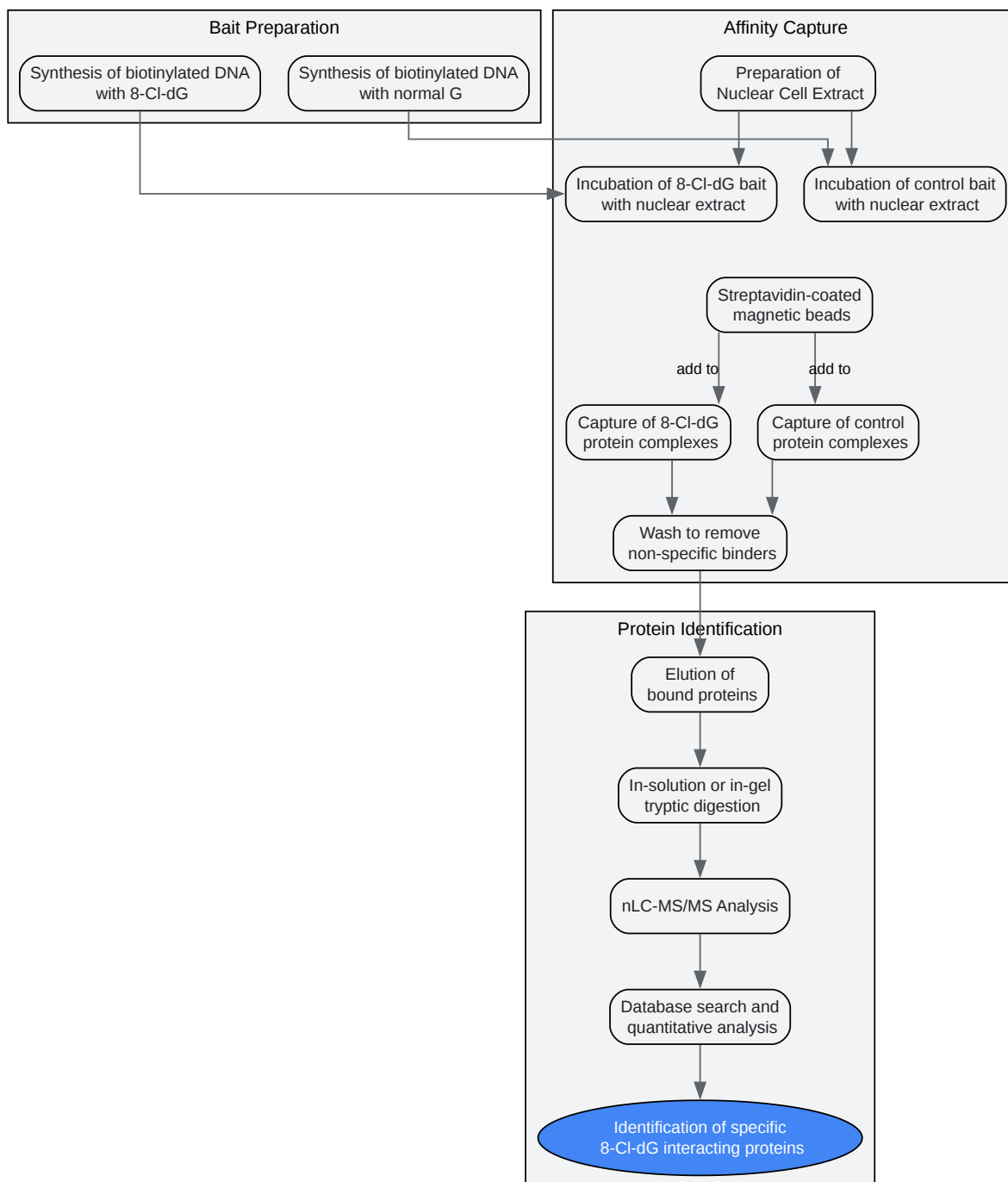
Strategy for Elucidating the 8-Cl-dG DNA Interactome

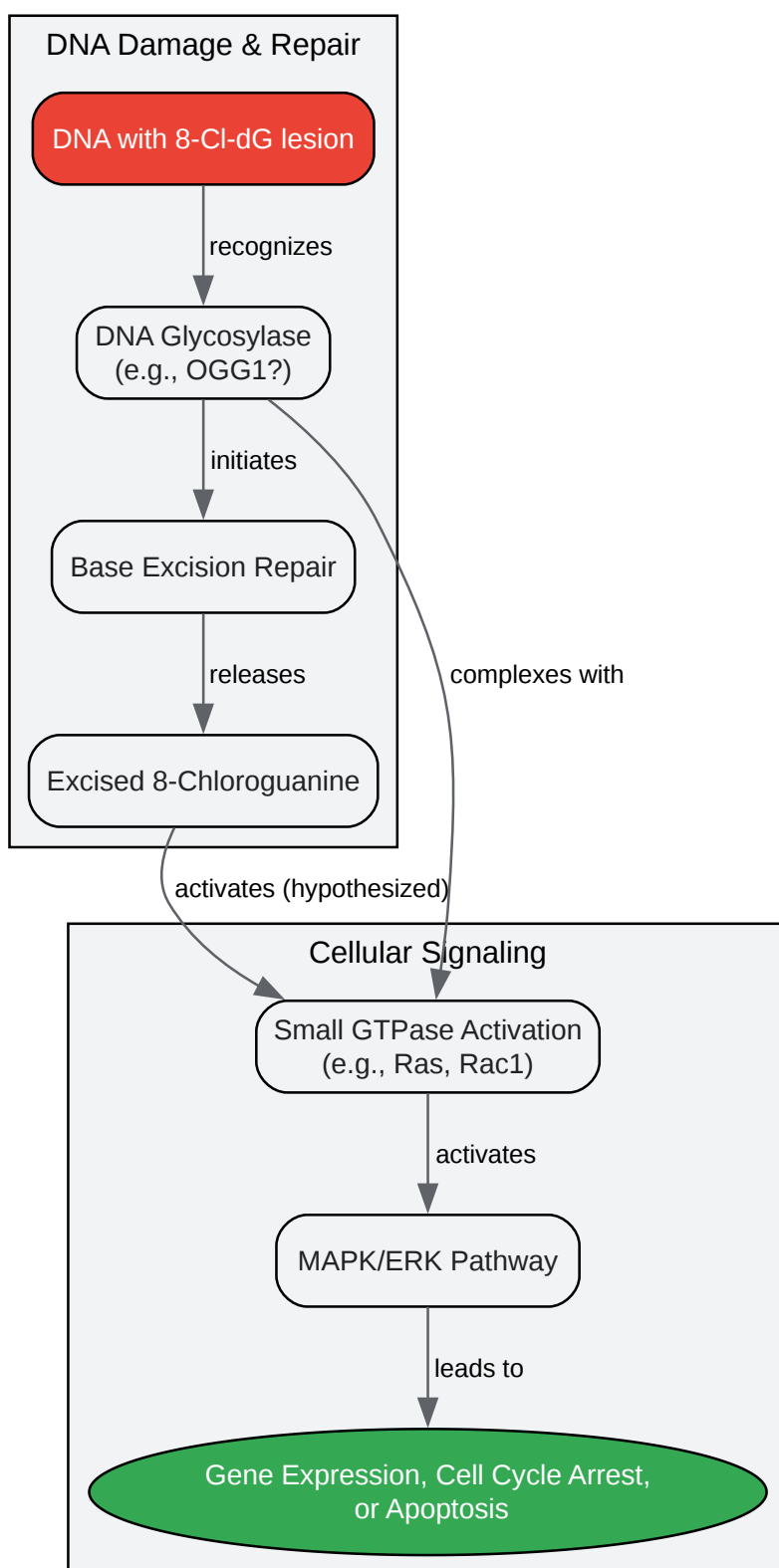
To identify the full spectrum of proteins that recognize and bind to 8-Cl-dG-modified DNA, a robust and unbiased proteomics approach is required. The most common and effective method

is affinity purification followed by mass spectrometry (AP-MS). This strategy involves using a synthetic DNA bait containing the 8-Cl-dG lesion to "pull down" interacting proteins from a cellular extract.

Experimental Workflow

The proposed workflow for identifying the 8-Cl-dG interactome is depicted in the following diagram. This process involves the synthesis of biotinylated DNA probes (with and without the 8-Cl-dG modification), incubation with nuclear cell extracts, affinity capture of protein-DNA complexes, and identification of bound proteins by mass spectrometry.





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